N-[(4-methylphenyl)methyl]pentanamide
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Overview
Description
N-[(4-methylphenyl)methyl]pentanamide is an organic compound with the molecular formula C13H19NO It is a derivative of pentanamide, where the hydrogen atom on the nitrogen is replaced by a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]pentanamide typically involves the reaction of 4-methylbenzylamine with pentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale production. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, or halo derivatives of the benzyl group.
Scientific Research Applications
N-[(4-methylphenyl)methyl]pentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]pentanamide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)pentanamide: A derivative with a methoxy group instead of a methyl group on the benzyl ring.
N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)pentanamide: A thiazole derivative with similar structural features
Uniqueness
N-[(4-methylphenyl)methyl]pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]pentanamide |
InChI |
InChI=1S/C13H19NO/c1-3-4-5-13(15)14-10-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,14,15) |
InChI Key |
BKANJGNJURCJCP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)C |
Canonical SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)C |
Origin of Product |
United States |
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